molecular formula C12H18O B14589507 3-(Butan-2-yl)-2,6-dimethylphenol CAS No. 61248-68-8

3-(Butan-2-yl)-2,6-dimethylphenol

Cat. No.: B14589507
CAS No.: 61248-68-8
M. Wt: 178.27 g/mol
InChI Key: MQYPPOWAWDMESY-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol (CASRN 576-26-1) is an aromatic compound characterized by a phenolic ring substituted with methyl groups at the 2 and 6 positions. Its molecular formula is C₈H₁₀O, with a molecular weight of 122.16 g/mol. The compound exhibits moderate acidity (pKa ≈ 9.92), influencing its solubility and reactivity in aqueous environments . It serves as a precursor for synthesizing derivatives with enhanced biological or chemical properties, such as ether-linked phenols or amino-substituted analogs. Key applications include industrial chemical synthesis, pharmaceutical intermediates, and biodegradation studies .

Properties

CAS No.

61248-68-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-butan-2-yl-2,6-dimethylphenol

InChI

InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)12(13)10(11)4/h6-8,13H,5H2,1-4H3

InChI Key

MQYPPOWAWDMESY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=C(C=C1)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol group, making it more nucleophilic. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or other reduced phenolic compounds.

    Substitution: Halogenated phenols or other substituted aromatic compounds.

Scientific Research Applications

3-(Butan-2-yl)-2,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and biological properties of 2,6-dimethylphenol are heavily influenced by its substitution pattern. Below is a detailed comparison with analogous compounds:

2,6-Diethylphenol

  • Structure : Ethyl groups replace methyl groups at the 2 and 6 positions.
  • Properties : Increased hydrophobicity due to longer alkyl chains, enhancing lipid solubility. This impacts environmental persistence and biodegradation pathways.
  • Biodegradation : Degraded via hydroxylation (enzyme MpdAB) and ring cleavage (Orf13) in Mycobacterium neoaurum B5-3. Ethyl groups slow degradation compared to methyl-substituted analogs .
  • Applications : Used in flavor compounds and resin synthesis, leveraging its stability in hydrophobic matrices .
Property 2,6-Dimethylphenol 2,6-Diethylphenol
Molecular Weight 122.16 g/mol 150.22 g/mol
Hydrophobicity (LogP) 2.1 3.5
Biodegradation Enzymes MpdAB, Orf13 MpdAB, Orf13 (slower)

4-Amino-2,6-dimethylphenol

  • Structure: Amino group at the 4 position alongside methyl groups.
  • Reactivity: The amino group enables participation in hydrogen bonding and electrophilic reactions, increasing biological activity.
  • Applications: Investigated for antimicrobial and enzyme-inhibitory properties, outperforming non-amino analogs in receptor binding .

4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol

  • Structure: Ether-linked phenolic rings with methyl substituents.
  • Stability : The ether linkage enhances thermal and oxidative stability, making it suitable for high-temperature industrial processes.
  • Mechanism: Dual phenolic groups facilitate interactions with proteins and enzymes, useful in polymer synthesis and drug design .
Property 2,6-Dimethylphenol 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol
Molecular Weight 122.16 g/mol 258.32 g/mol
Key Functional Groups Phenol, methyl Phenol, methyl, ether
Thermal Stability Moderate High

4-(Diphenylmethyl)-2,6-dimethylphenol

  • Structure: Diphenylmethyl and methyl groups on the phenolic ring.
  • Uniqueness : The bulky diphenylmethyl group sterically hinders reactions, reducing reactivity but increasing affinity for aromatic receptors.
  • Applications : Explored in materials science for creating hydrophobic coatings .

Toxicity and Environmental Impact

2,6-Dimethylphenol is classified with moderate acute toxicity (oral LD₅₀ ≈ 500–1000 mg/kg in rodents). Its biodegradation produces less toxic metabolites, but environmental persistence varies with substituents. For example, ethyl-substituted derivatives persist longer in soil due to reduced microbial activity .

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